
Periplocin
Vue d'ensemble
Description
Périplocine : est un glycoside d'origine végétale que l'on trouve dans la racine sèche de Periploca sepium (cortex periplocae). La médecine traditionnelle chinoise a longtemps reconnu ses propriétés curatives, en particulier dans le traitement de la polyarthrite rhumatoïde .
Méthodes De Préparation
Isolement : La périplocine peut être extraite de l'écorce de la racine de .
Voies synthétiques : Si l'extraction naturelle reste la méthode principale, des voies synthétiques sont également explorées.
Production industrielle : Les méthodes de production à l'échelle industrielle impliquent l'optimisation des processus d'extraction et de purification.
Analyse Des Réactions Chimiques
Réactivité : La périplocine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
Réactifs courants : Des réactifs comme les oxydants (par exemple, KMnO₄), les réducteurs (par exemple, NaBH₄) et les acides de Lewis (par exemple, AlCl₃) sont utilisés.
Principaux produits : Ces réactions produisent des produits tels que des glycosides modifiés et des dérivés stéroïdiens.
4. Applications de la recherche scientifique
Recherche sur le cancer : Elle favorise l'apoptose des cellules tumorales et inhibe la croissance tumorale.
Médecine traditionnelle : Utilisée comme agent anti-rhumatismal et diurétique.
5. Mécanisme d'action
Cibles : La périplocine interagit avec des cibles moléculaires, influençant les processus cellulaires.
Voies : Les voies Src/ERK et PI3K/Akt jouent un rôle crucial dans ses effets.
Applications De Recherche Scientifique
Anti-Cancer Applications
Periplocin has shown significant promise in inhibiting tumor growth across various cancer types. Below are detailed findings from recent studies:
Colorectal Cancer
A study demonstrated that this compound effectively inhibits the growth of colorectal cancer cells by inducing lysosomal damage and stimulating excessive lysophagy. The compound showed a dose-dependent inhibition of cell proliferation in several colorectal cancer cell lines (DLD-1, SW480, HCT116, etc.) with IC50 values ranging from 0.12 μM to 0.82 mM . In vivo studies using mouse xenograft models confirmed that this compound treatment resulted in significantly reduced tumor size and weight without adverse effects on body weight or major organ pathology .
Pancreatic Cancer
Research indicated that this compound induces apoptosis in pancreatic cancer cells (PANC1 and CFPAC1) through the activation of the AMPK/mTOR signaling pathway. The compound inhibited cell proliferation and migration while promoting apoptosis through increased expression of pro-apoptotic proteins . In xenograft models, this compound treatment led to a marked reduction in tumor growth, underscoring its potential as a therapeutic agent against pancreatic cancer .
Lymphoma
This compound has also been evaluated for its effects on lymphoma cells. A network pharmacology approach identified multiple targets and signaling pathways influenced by this compound, suggesting its potential as a novel therapeutic agent for lymphoma treatment . The compound was found to inhibit lymphoma cell growth and induce apoptosis through various mechanisms, including modulation of immune responses .
Gastric Cancer
In vitro studies revealed that this compound inhibits gastric cancer cell viability via the ERK1/2-EGR1 pathway, leading to apoptosis induction. The compound's efficacy was confirmed through both in vitro and in vivo experiments, highlighting its potential as an antitumor drug .
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties. Research indicates that it can modulate inflammatory responses, which could be beneficial in treating autoimmune diseases and other inflammatory conditions .
Cardiotonic Activity
Historically used for heart-related ailments, this compound has demonstrated cardiotonic effects by improving cardiac muscle function in animal models. Its application in heart failure treatment is supported by traditional uses in Chinese medicine .
Case Studies and Research Findings
Study Focus | Findings | |
---|---|---|
Colorectal Cancer | Inhibits growth via lysosomal damage; effective in xenograft models | Potent anti-cancer agent with minimal toxicity |
Pancreatic Cancer | Induces apoptosis via AMPK/mTOR pathway; reduces tumor growth | Promising therapeutic candidate |
Lymphoma | Inhibits growth through multiple targets; network pharmacology insights | Potential novel treatment for lymphoma |
Gastric Cancer | Induces apoptosis via ERK1/2-EGR1 pathway | Effective antitumor activity |
Mécanisme D'action
Targets: Periplocin interacts with molecular targets, influencing cellular processes.
Pathways: Src/ERK and PI3K/Akt pathways play a crucial role in its effects.
Comparaison Avec Des Composés Similaires
Unicité : Les propriétés distinctes de la périplocine la distinguent.
Composés similaires : Bien que non exhaustive, les composés apparentés incluent les glycosides cardiaques et autres stéroïdes d'origine végétale.
Activité Biologique
Periplocin, a compound derived from the Periploca genus, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.
Inhibition of Unfolded Protein Response (UPR)
Recent studies have highlighted this compound's role in inhibiting the unfolded protein response (UPR), which is crucial in cellular stress management. Specifically, this compound has been shown to suppress the IRE1-XBP1 pathway, a key component of UPR regulation. It effectively inhibits the splicing activity of XBP1, leading to cytotoxic effects in multiple myeloma cell lines such as AMO1 and RPMI8226 .
- Key Findings:
- This compound suppresses IRE1-mediated XBP1 splicing.
- It inhibits PERK and ATF6 pathways, suggesting a multi-targeted approach to UPR suppression.
Anti-Cancer Properties
This compound has demonstrated significant anti-cancer activities across various types of cancer cells, including pancreatic and gastric cancers.
- Pancreatic Cancer:
- Gastric Cancer:
- Lymphoma:
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Pancreatic Cancer Xenograft Model
In an experimental model using nude mice with CFPAC1 xenografts, this compound treatment resulted in significantly reduced tumor growth compared to controls. This was corroborated by histological analyses showing decreased Ki67 expression in treated tumors .
Case Study 2: Lymphoma Cell Line Analysis
A detailed analysis using flow cytometry revealed that this compound treatment led to a marked increase in apoptotic cells within HuT 78 and Jurkat lines. The study utilized network pharmacology approaches to identify intersecting genes involved in this compound's action against lymphoma .
Propriétés
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKUMWVXUSCA-AXQDKOMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030586 | |
Record name | Periplocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13137-64-9 | |
Record name | Periplocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13137-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Periplocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Periplocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13137-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERIPLOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/199X940O3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.